5,6-Dibromo-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene
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Overview
Description
5,6-Dibromo-1,2,3,4,7,7-hexachlorobicyclo[221]hept-2-ene is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene typically involves the halogenation of a bicyclic precursor. The process often starts with a bicyclo[2.2.1]heptene derivative, which undergoes successive bromination and chlorination reactions. The reaction conditions usually require the presence of halogenating agents such as bromine and chlorine, often in the presence of catalysts or under specific temperature and pressure conditions to ensure complete halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromo-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene can undergo several types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as hydroxide ions for substitution reactions, reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and may be conducted in various solvents depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction and oxidation reactions can produce less or more halogenated compounds, respectively.
Scientific Research Applications
5,6-Dibromo-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing new pharmaceuticals due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-Dibromo-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets through its halogenated functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical species, resulting in various biological or chemical effects. The pathways involved may include halogen bonding, nucleophilic substitution, and redox reactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-: Another highly halogenated bicyclic compound with similar structural features.
5,6-Dibromo-1,2,3,4-tetrachloro-7,7-dimethoxy-bicyclo[2.2.1]hept-2-ene: A related compound with different halogenation and functional groups.
Uniqueness
5,6-Dibromo-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene is unique due to its specific pattern of halogenation, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
13250-51-6 |
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Molecular Formula |
C7H2Br2Cl6 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
5,6-dibromo-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H2Br2Cl6/c8-1-2(9)6(13)4(11)3(10)5(1,12)7(6,14)15/h1-2H |
InChI Key |
MISGKFFOEGMQGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)Br)Br |
Origin of Product |
United States |
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